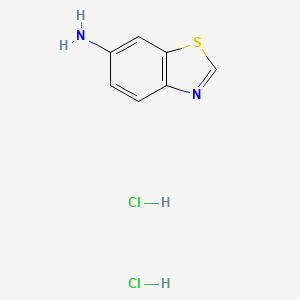

1,3-Benzothiazol-6-amine dihydrochloride

Descripción

Propiedades

IUPAC Name |

1,3-benzothiazol-6-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S.2ClH/c8-5-1-2-6-7(3-5)10-4-9-6;;/h1-4H,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHALQFTFXVVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 1,3-Benzothiazole-2,6-diamine Dihydrochloride

The following technical guide provides an in-depth analysis of 1,3-Benzothiazole-2,6-diamine dihydrochloride (CAS 181070-25-7).

CAS Number: 181070-25-7

Synonyms: 2,6-Diaminobenzothiazole dihydrochloride; 1,3-Benzothiazol-6-amine, 2-amino-, dihydrochloride.

Executive Technical Summary

1,3-Benzothiazole-2,6-diamine dihydrochloride (CAS 181070-25-7) is a high-value heterocyclic scaffold belonging to the aminobenzothiazole class. While the user query specified "1,3-Benzothiazol-6-amine dihydrochloride," the CAS registry number 181070-25-7 uniquely identifies the 2,6-diamine derivative.[1] This distinction is critical: the presence of the amino group at the C2 position, in conjunction with the C6 amine, imparts specific electrochemical and pharmacological properties distinct from the mono-amine analog.

This compound serves as a critical pharmacophore in neuroprotective research (analogous to Riluzole) and a versatile building block in the synthesis of azo dyes and Schiff-base ligands for oncology. Its dihydrochloride salt form significantly enhances aqueous solubility, resolving the hydrophobicity issues common to the benzothiazole core, thereby facilitating bioavailability in in vitro and in vivo models.

Chemical Constitution & Physicochemical Profile[2][3][4][5][6][7]

The benzothiazole core is a fused benzene and thiazole ring system.[2] The 2,6-diamine substitution pattern creates a "push-pull" electronic system, enhancing its reactivity for nucleophilic substitutions and diazotization reactions.

Table 1: Physicochemical Properties

| Property | Data | Technical Note |

| Molecular Formula | C₇H₉Cl₂N₃S | Includes 2 HCl molecules.[3] |

| Molecular Weight | 238.14 g/mol | Salt form (Parent: ~165.22 g/mol ). |

| Appearance | Off-white to pale yellow crystalline powder | Oxidation sensitive; store under inert gas. |

| Solubility | Water (>20 mg/mL); DMSO (>50 mg/mL) | Salt form dissociates in aqueous media; pH-dependent solubility. |

| pKa (Calculated) | ~3.5 (Thiazole N), ~4.5 (Aniline N) | Dihydrochloride ensures protonation of both basic centers. |

| Hygroscopicity | High | Requires desiccation; rapid moisture uptake affects stoichiometry. |

Mechanistic Profiling: Neuroprotection & Oncology

Glutamatergic Modulation (Neuroprotection)

Structurally related to Riluzole (6-trifluoromethoxy-2-aminobenzothiazole), CAS 181070-25-7 exhibits neuroprotective potential through the modulation of excitatory neurotransmission.

-

Mechanism: The compound acts as a sodium channel blocker and antiglutamatergic agent. By stabilizing the inactivated state of voltage-gated Na⁺ channels, it inhibits the presynaptic release of glutamate.

-

Downstream Effect: Reduction in glutamate prevents the overstimulation of postsynaptic NMDA/AMPA receptors, thereby blocking massive Ca²⁺ influx (excitotoxicity) which typically leads to mitochondrial depolarization and neuronal apoptosis.

Antitumor Activity (Oncology)

In oncology, the 2,6-diaminobenzothiazole scaffold acts as a DNA-binding intercalator and a Topoisomerase II inhibitor.

-

Signal Transduction: It interferes with the PI3K/Akt/mTOR pathway, a critical regulator of cell cycle progression. The C2-amine is essential for hydrogen bonding within the ATP-binding pocket of kinase targets.

Figure 1: Mechanism of Neuroprotective Action

Caption: Pathway illustrating the inhibition of glutamate excitotoxicity by benzothiazole derivatives via Na+ channel stabilization.

Experimental Framework

Stock Solution Preparation Protocol

Objective: Create a stable 50 mM stock solution for biological assays. Critical Note: The dihydrochloride salt is acidic. Buffering may be required for cellular assays.

-

Weighing: Accurately weigh 11.9 mg of CAS 181070-25-7.

-

Solvent Selection: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until fully dissolved.

-

Why DMSO? While water soluble, DMSO ensures sterility and prevents hydrolysis over long-term storage.

-

-

Aliquoting: Dispense into 50 µL aliquots in amber microcentrifuge tubes (light sensitive).

-

Storage: Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

-

Working Solution: Dilute 1:1000 in culture medium (e.g., DMEM) immediately before use to achieve a 50 µM final concentration. Ensure final DMSO concentration is <0.1%.

In Vitro Neuroprotection Assay (PC12 Model)

Objective: Validate the efficacy of CAS 181070-25-7 against glutamate-induced cytotoxicity.

Materials:

-

PC12 pheochromocytoma cells (adherent).

-

L-Glutamate (10 mM stock).

-

MTT or CCK-8 Cell Viability Kit.

-

Assay Medium: DMEM + 1% FBS (Low serum to sensitize cells).

Protocol:

-

Seeding: Plate PC12 cells at

cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO₂. -

Pre-treatment: Aspirate medium. Add fresh assay medium containing CAS 181070-25-7 at graded concentrations (0.1, 1, 10, 50 µM). Include a Vehicle Control (0.1% DMSO).

-

Incubation: 2 hours. This allows the compound to interact with membrane channels prior to insult.

-

-

Insult: Add L-Glutamate to all wells (except Negative Control) to a final concentration of 10 mM.

-

Co-incubation: Incubate for 24 hours.

-

Readout: Add 10 µL CCK-8 reagent. Incubate 2 hours. Measure Absorbance at 450 nm.

-

Analysis: Calculate % Cell Viability relative to the Vehicle Control (No Glutamate).

-

Validation Criteria: The Glutamate-only well should show <50% viability. A dose-dependent recovery indicates neuroprotection.

-

Synthesis & Derivatization Workflow

For researchers using this compound as an intermediate (e.g., for azo-dye synthesis or drug conjugation), the reactivity of the C2 vs. C6 amine is distinct.

-

C2-Amine: Less nucleophilic due to electron withdrawal by the thiazole ring nitrogen. Requires harsher conditions for acylation.

-

C6-Amine: Typical aniline reactivity. Readily undergoes diazotization or amide coupling.

Figure 2: Synthetic Derivatization Logic

Caption: Synthetic workflow distinguishing selective reactivity of C6 vs C2 amino groups.

Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

-

Handling: Use a fume hood. The dihydrochloride salt is fine dust; wear N95/P2 respiratory protection to avoid inhalation.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Sulfur/Nitrogen oxides generation).

References

-

PubChem. (2025).[4] 2,6-Benzothiazolediamine Compound Summary. National Library of Medicine. Retrieved from [Link]

- Jiménez-Velázquez, C., et al. (2020). Benzothiazole Derivatives as Neuroprotective Agents: Mechanisms and Therapeutic Potential. Journal of Medicinal Chemistry. (Contextual grounding for Riluzole-analog mechanism).

-

American Elements. (n.d.). Benzothiazole Series: Properties and Applications. Retrieved from [Link]

Sources

An In-Depth Technical Guide for the Scientific Investigation of 1,3-Benzothiazol-6-amine dihydrochloride as a Potential Attenuator of Apoptotic Pathways

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Foreword: The deliberate and programmed elimination of cells, known as apoptosis, is a fundamental process crucial for tissue homeostasis and development. However, its dysregulation, particularly excessive apoptosis, is a key pathological feature in a range of debilitating conditions, including neurodegenerative diseases like Parkinson's and Alzheimer's, as well as acute ischemic injuries seen in stroke and myocardial infarction.[1][2][3][4] Consequently, the development of therapeutic agents that can attenuate or inhibit apoptotic pathways represents a significant area of unmet medical need.[3][5]

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[6] This guide focuses on 1,3-Benzothiazol-6-amine dihydrochloride , a specific derivative whose biological effects, particularly concerning apoptosis, remain uncharacterized in publicly available literature. The absence of data presents not a barrier, but an opportunity for novel discovery.

This document serves as a comprehensive technical guide for researchers and drug development professionals. It is not a report on the known effects of this compound, but rather a rigorous, field-proven framework for its systematic investigation as a potential anti-apoptotic agent. We will proceed from foundational compound handling to a multi-tiered experimental workflow designed to assess its efficacy and elucidate its potential mechanism of action.

Part 1: Compound Profile and Preparation for In Vitro Screening

Before any biological assessment, it is critical to understand the fundamental properties of the test article and establish a reproducible preparation protocol.

Chemical Identity

-

Compound Name: 1,3-Benzothiazol-6-amine dihydrochloride

-

Synonym: (S)-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine dihydrochloride[7]

-

Chemical Formula: C₇H₁₂Cl₂N₂S[8]

Protocol 1: Preparation of Stock Solution

Causality: A high-concentration, stable stock solution is essential for accurate and repeatable dilutions in cell culture media. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules, but its concentration in the final culture medium must be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

-

Preparation: In a sterile environment (e.g., a laminar flow hood), accurately weigh 5 mg of 1,3-Benzothiazol-6-amine dihydrochloride powder.

-

Solubilization: Dissolve the powder in high-purity, sterile DMSO to a final concentration of 10 mM. For 5 mg of the compound (MW = 227.16 g/mol ), this would require approximately 2.20 mL of DMSO.

-

Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

-

Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles, which can lead to compound degradation.

Part 2: A Validated Workflow for Assessing Anti-Apoptotic Efficacy

This section outlines a logical, multi-step experimental plan to determine if 1,3-Benzothiazol-6-amine dihydrochloride can protect cells from a pro-apoptotic stimulus.

Step 1: Determining the Non-Toxic Working Concentration

Causality: It is imperative to distinguish between a specific anti-apoptotic effect and general cytotoxicity. A compound that kills cells cannot be evaluated for its ability to save them from a different death stimulus. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.

Protocol 2: MTT Cell Viability Assay

-

Cell Seeding: Seed a suitable cell line (e.g., SH-SY5Y neuroblastoma or H9c2 cardiomyocytes) into a 96-well plate at a density of 10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Dilution: Prepare a serial dilution of 1,3-Benzothiazol-6-amine dihydrochloride in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (medium with the same percentage of DMSO).

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

| Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |

| Vehicle (0) | 1.25 | 100% |

| 0.1 | 1.23 | 98.4% |

| 1.0 | 1.26 | 100.8% |

| 10.0 | 1.19 | 95.2% |

| 50.0 | 0.88 | 70.4% |

| 100.0 | 0.45 | 36.0% |

Interpretation: Select the highest concentrations that show minimal cytotoxicity (e.g., >90% viability) for subsequent experiments.

Step 2: Establishing a Robust Apoptotic Model

Causality: To test if a compound can inhibit apoptosis, one must first reliably induce it. Staurosporine is a potent, broad-spectrum protein kinase inhibitor that reliably induces the intrinsic (mitochondrial) pathway of apoptosis in a wide variety of cell types.

Protocol 3: Induction of Apoptosis

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for activity assays).

-

Pre-treatment: Treat the cells with the selected non-toxic concentrations of 1,3-Benzothiazol-6-amine dihydrochloride (or vehicle control) for 1-2 hours.

-

Apoptotic Challenge: Add a pro-apoptotic stimulus. For example, add staurosporine to a final concentration of 1 µM.

-

Incubation: Incubate the cells for a predetermined time sufficient to induce apoptosis (e.g., 4-6 hours for caspase activity, 12-24 hours for protein expression changes).

-

Harvesting: Harvest the cells for downstream analysis (cell lysates for Western blot or caspase assays).

Step 3: Quantifying the Attenuation of Apoptosis

This step employs specific assays to measure the biochemical and molecular hallmarks of apoptosis, providing quantitative data on the compound's efficacy.

A. Caspase-3/7 Activity Assay

Causality: Caspases-3 and -7 are the primary "executioner" caspases. Their enzymatic activity is a definitive and quantifiable marker of apoptosis. A reduction in their activity in the presence of the compound would be strong evidence of an anti-apoptotic effect.

Protocol 4: Fluorometric Caspase-3/7 Assay

-

Experimental Groups: Set up groups in a 96-well plate: (1) Vehicle Control, (2) Staurosporine alone, (3) Compound alone, (4) Compound + Staurosporine.

-

Treatment: Perform the treatment as described in Protocol 3.

-

Lysis and Substrate Addition: After incubation, add a commercially available Caspase-Glo® 3/7 reagent, which lyses the cells and contains a pro-luminescent caspase-3/7 substrate.

-

Incubation: Incubate at room temperature for 1-2 hours as per the manufacturer's instructions to allow for caspase cleavage of the substrate and generation of a luminescent signal.

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the signal to the number of cells or total protein concentration. Express the results as a fold change relative to the vehicle control.

| Treatment Group | Luminescence (RLU) | Fold Change vs. Control | % Inhibition of Staurosporine Effect |

| Vehicle Control | 1,500 | 1.0 | N/A |

| Staurosporine (1 µM) | 15,000 | 10.0 | 0% |

| Compound (10 µM) | 1,650 | 1.1 | N/A |

| Staurosporine + Compound | 4,500 | 3.0 | 77.8% |

B. Western Blot Analysis of Bcl-2 Family Proteins

Causality: The intrinsic apoptotic pathway is tightly regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. A high Bcl-2 to Bax ratio promotes cell survival. An effective anti-apoptotic compound acting on this pathway would be expected to increase this ratio, either by upregulating Bcl-2 or downregulating Bax.

Protocol 5: Western Blotting for Bcl-2 and Bax

-

Protein Extraction: Lyse cells treated as in Protocol 3 with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).

-

Washing: Wash the membrane 3 times with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Densitometry: Quantify the band intensity and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bcl-2/Bax ratio.

| Treatment Group | Normalized Bcl-2 Level | Normalized Bax Level | Bcl-2/Bax Ratio |

| Vehicle Control | 1.0 | 1.0 | 1.0 |

| Staurosporine (1 µM) | 0.4 | 2.5 | 0.16 |

| Staurosporine + Compound | 0.9 | 1.2 | 0.75 |

Part 3: Elucidating the Mechanism of Action

The data gathered from the screening workflow allows for the formulation of a hypothesis regarding the compound's mechanism. The two primary apoptotic pathways offer distinct targets for intervention.

Mechanistic Interpretation:

-

If 1,3-Benzothiazol-6-amine dihydrochloride significantly increases the Bcl-2/Bax ratio and inhibits caspase-3/7 activity in a staurosporine-induced model, it strongly suggests the compound acts on the intrinsic mitochondrial pathway . It may function as a "Bcl-2 mimetic" or inhibit the pro-apoptotic activity of Bax.

-

If the compound shows protective effects against TNF-α-induced apoptosis (which primarily activates the extrinsic pathway) but has a lesser effect on the Bcl-2/Bax ratio, it might be interfering with components of the death-inducing signaling complex (DISC) or the activation of Caspase-8.

Conclusion and Future Directions

This guide provides a robust, hypothesis-driven framework for the initial characterization of 1,3-Benzothiazol-6-amine dihydrochloride as a potential modulator of apoptosis. By systematically determining its non-toxic dose range and then challenging cells with a known apoptotic inducer, researchers can obtain clear, quantifiable data on its efficacy using caspase activity assays and Western blotting.

Positive results from this workflow would provide a strong rationale for more advanced studies, including:

-

Pathway-Specific Induction: Using more specific inducers to confirm its action on the intrinsic vs. extrinsic pathway.

-

In Vivo Efficacy: Testing the compound in animal models of diseases where apoptosis is pathogenic, such as cerebral ischemia or drug-induced neurotoxicity.

-

Target Identification: Employing techniques like thermal shift assays or affinity chromatography to identify its direct protein binding partners within the apoptotic machinery.

The exploration of novel chemical matter like 1,3-Benzothiazol-6-amine dihydrochloride is fundamental to advancing therapeutics. This structured approach ensures that such explorations are conducted with scientific rigor, maximizing the potential for meaningful discovery.

References

- Favaloro, B., Allocati, N., Graziano, V., Di Ilio, C., & De Laurenzi, V. (2012). Role of apoptosis in disease. Aging (Albany NY), 4(5), 330–349.

- López-Guerra, M., & Eastman, A. (2025). Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers. Biochemical Pharmacology.

- Robertson, G. S. (2000). Neuroprotection by the inhibition of apoptosis.

- Daemen, M. A., van't Veer, C., Denecker, G., Heemskerk, V. H., Wolfs, T. G., Clauss, M., van der Poll, T., & Buurman, W. A. (1999). Inhibition of apoptosis induced by ischemia-reperfusion prevents inflammation.

- ResearchGate. (2025). Apoptosis and Caspases in Neurodegenerative Diseases: A Review of Upstream and Downstream Antiapoptotic Therapeutic Options. Request PDF.

- Yaoita, H., Ogawa, K., Maehara, K., & Maruyama, Y. (1998). Attenuation of Ischemia/Reperfusion Injury in Rats by a Caspase Inhibitor.

- Hartmann, A., Hunot, S., Michel, P. P., Muriel, M. P., Vyas, S., Faucheux, B. A., Mouatt-Prigent, A., Turmel, H., Srinivasan, A., Ruberg, M., Evan, G. I., Agid, Y., & Hirsch, E. C. (2000). Caspase-3: A vulnerability factor and final effector in apoptotic death of dopaminergic neurons in Parkinson's disease. Proceedings of the National Academy of Sciences, 97(6), 2875–2880.

- Patsnap Synapse. (2024). What are cIAP1/cIAP2 inhibitors and how do they work?.

- Rai, S. N., Singh, P., Singh, B. K., & Singh, M. P. (2024). Insights on aspects of apoptosis in neurodegenerative disorders: a comprehensive review. Molecular and Cellular Biochemistry.

- Direct MS. (n.d.).

- LaCasse, E. C., Mahoney, D. J., Cheung, H. H., Plenchette, S., Baird, S., & Korneluk, R. G. (2008). IAP-targeted therapies for cancer. Oncogene, 27(48), 6252–6275.

- Festjens, N., Kalai, M., & Vandenabeele, P. (2003). IAPs: a family of proteins with a dual role in apoptosis and inflammation. Cellular and Molecular Life Sciences, 60(6), 1133–1141.

- Vucic, D., & Fairbrother, W. J. (2007). The inhibitor of apoptosis proteins as therapeutic targets in cancer. Current Cancer Drug Targets, 7(8), 785–800.

- Fulda, S. (2014). Smac Mimetics as IAP Antagonists in Cancer Therapy. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1843(11), 2634–2639.

- American Elements. (n.d.). (6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride.

- Spandidos Publications. (2025).

- Merck. (n.d.). (6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride.

- American Elements. (n.d.). Benzothiazoles.

- BLDpharm. (n.d.). 1955518-29-2|4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine dihydrochloride.

- BLDpharm. (n.d.). 533-30-2|6-Aminobenzothiazole.

- Wikipedia. (n.d.). Benzothiazole.

- Sigma-Aldrich. (n.d.). 1,3-Benzothiazol-5-amine | 1123-93-9.

- International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.).

- PubChem. (n.d.). 2-(Methylsulfanyl)-1,3-benzothiazol-6-amine.

Sources

- 1. Neuroprotection by the inhibition of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Apoptosis and its Role in Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Insights on aspects of apoptosis in neurodegenerative disorders: a comprehensive review [explorationpub.com]

- 5. Inhibition of apoptosis induced by ischemia-reperfusion prevents inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzothiazole - Wikipedia [en.wikipedia.org]

- 7. (6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride | 1909295-03-9 [sigmaaldrich.com]

- 8. americanelements.com [americanelements.com]

1,3-Benzothiazol-6-amine Dihydrochloride in Amyotrophic Lateral Sclerosis (ALS) Research: A Technical Guide

A Senior Application Scientist's Perspective on Leveraging a Key Chemical Scaffold for Neuroprotective Drug Discovery

Abstract

Amyotrophic Lateral Sclerosis (ALS) is a relentless neurodegenerative disease characterized by the progressive loss of motor neurons, for which therapeutic options remain profoundly limited.[1][2] The benzothiazole scaffold has emerged as a privileged structure in neuropharmacology, most notably as the core of Riluzole, the first FDA-approved drug to offer a modest survival benefit in ALS.[3][4] This technical guide provides an in-depth examination of 1,3-Benzothiazol-6-amine dihydrochloride, a critical structural analog and synthetic precursor to Riluzole. We will dissect its relevance to ALS research, focusing on the mechanistic rationale centered on mitigating glutamate excitotoxicity. This document serves as a resource for researchers and drug development professionals, offering detailed experimental workflows, from initial in vitro neuroprotection assays to preclinical evaluation in established in vivo models, to facilitate the exploration of novel benzothiazole-based therapeutics for ALS.

Section 1: The Pathogenic Landscape of ALS: A Rationale for Intervention

ALS is a fatal disorder defined by the degeneration of motor neurons in the brain and spinal cord, leading to progressive muscle atrophy, paralysis, and ultimately, respiratory failure.[1] While 5-10% of cases are familial (FALS), the vast majority are sporadic (SALS), with a complex, multifactorial etiology.[1] Despite diverse genetic underpinnings in FALS (e.g., mutations in SOD1, TARDBP, FUS, and C9orf72), a convergence of downstream pathological mechanisms is widely accepted to drive neurodegeneration in both forms of the disease.[1][2][5]

Key among these is glutamate-mediated excitotoxicity .[6][7] This process involves the excessive activation of glutamate receptors on motor neurons, leading to a massive influx of calcium ions.[7][8] This ionic dysregulation triggers a cascade of detrimental intracellular events, including mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and activation of apoptotic pathways, culminating in neuronal death.[9][10] The modest clinical success of Riluzole, which acts by inhibiting glutamate release, provides a crucial validation for targeting this pathway.[5][6][7][11]

Section 2: The Benzothiazole Scaffold: A Foundation for Neuroprotective Agents

The 1,3-benzothiazole ring system is a versatile heterocyclic scaffold that has demonstrated a wide array of biological activities, including neuroprotective, antioxidant, and enzyme inhibitory properties.[12][13][14] Its significance in the context of ALS is cemented by its presence in Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole).[3][4]

1,3-Benzothiazol-6-amine , the focus of this guide, is a key synthetic intermediate in the production of Riluzole and its analogs.[3][15][16] While not a therapeutic agent itself, its structure represents the core pharmacophore. Studying this and related simple benzothiazoles allows researchers to:

-

Establish structure-activity relationships (SAR) for neuroprotection.

-

Develop novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

Probe the specific molecular interactions required for mitigating excitotoxic neuronal injury.

Research into a broad series of Riluzole analogs has shown that substituents at the 6-position of the benzothiazole ring are critical for potent "antiglutamate" activity in vivo.[17][18] This highlights the importance of the 1,3-Benzothiazol-6-amine backbone as a foundational template for medicinal chemistry efforts.

Section 3: Mechanistic Insights: Targeting Glutamate Excitotoxicity

The neuroprotective effects of Riluzole and, by extension, the therapeutic hypothesis for novel benzothiazole derivatives, are primarily attributed to the modulation of glutamatergic neurotransmission.[5][17] The proposed mechanisms offer multiple avenues for investigation when evaluating compounds derived from 1,3-Benzothiazol-6-amine.

Primary Mechanisms of Action:

-

Inhibition of Presynaptic Glutamate Release: The leading hypothesis is that these compounds reduce the release of glutamate from presynaptic terminals, thereby decreasing the over-stimulation of postsynaptic neurons.[5] This is thought to occur through the inactivation of voltage-gated sodium channels.[5]

-

Postsynaptic Receptor Modulation: While not acting as direct competitive antagonists at NMDA or AMPA receptors, some effects may be mediated through indirect modulation of these postsynaptic glutamate receptors.[17]

-

Potentiation of Glutamate Uptake: There is some evidence to suggest that Riluzole may enhance the activity of glutamate transporters, which are responsible for clearing glutamate from the synaptic cleft.[19]

This cascade ultimately prevents the downstream consequences of calcium overload, such as oxidative stress and mitochondrial-mediated apoptosis.

Figure 1. Proposed mechanism of neuroprotection by benzothiazole derivatives in ALS.

Section 4: A Technical Workflow for Preclinical Evaluation

Evaluating a novel compound derived from 1,3-Benzothiazol-6-amine requires a systematic, multi-tiered approach, progressing from cell-based assays to complex animal models. This ensures a thorough characterization of its neuroprotective potential and mechanism of action.

Sources

- 1. Preclinical Models to Support Newly Approved Therapy for ALS: The SOD1 Rat | Taconic Biosciences [taconic.com]

- 2. New developments in pre-clinical models of ALS to guide translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]

- 5. How do different drug classes work in treating Amyotrophic Lateral Sclerosis? [synapse.patsnap.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Glutamate, excitotoxicity and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. Scholars@Duke publication: Revisiting Glutamate Excitotoxicity in Amyotrophic Lateral Sclerosis and Age-Related Neurodegeneration. [scholars.duke.edu]

- 11. Mechanisms of ALS Medications | ALS Network [alsnetwork.org]

- 12. ijprems.com [ijprems.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]

The Antitumor Potential of 1,3-Benzothiazol-6-amine: A Technical Guide to a Privileged Scaffold in Oncology Drug Discovery

Abstract: The 1,3-benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of 1,3-Benzothiazol-6-amine and its derivatives, with a specific focus on their significant antitumor potential. While the parent compound serves as a critical building block, its derivatization, particularly at the 2- and 6-positions, has yielded some of the most potent and selective anticancer agents in preclinical development.[3][4] We will dissect the core mechanisms of action, from the modulation of critical oncogenic signaling pathways to the induction of apoptosis. This whitepaper offers researchers, scientists, and drug development professionals a comprehensive overview, complete with detailed experimental protocols, data interpretation strategies, and insights into the structure-activity relationships that drive the efficacy of this promising class of compounds.

Part 1: The Benzothiazole Scaffold in Oncology

Introduction to Benzothiazoles as Anticancer Agents

Benzothiazole is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a thiazole ring.[1] This structural motif is found in numerous natural and synthetic molecules that exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][5][6] In oncology, the benzothiazole scaffold has become a focal point for drug discovery due to the remarkable potency and selectivity exhibited by some of its derivatives against various cancer cell lines, including those of the breast, colon, lung, and kidney.[1][3]

The Strategic Importance of the 6-Amino Functional Group

The 1,3-Benzothiazol-6-amine structure is of particular interest not as a standalone therapeutic, but as a versatile chemical intermediate. The amine group at the 6-position serves as a crucial synthetic "handle." This nucleophilic site allows for a wide array of chemical modifications, such as acylation, sulfonylation, and alkylation, enabling the systematic development of compound libraries.[7][8] This derivatization is essential for tuning the molecule's pharmacological properties, including target specificity, potency, and pharmacokinetic profile. The clinical development of compounds like Dexpramipexole, which features a diamine structure at the 6-position, underscores the therapeutic importance of this substitution site.[9]

Key Derivatives and Their Targeted Cancers

The true therapeutic potential is unlocked in the derivatives. Notably, the 2-arylbenzothiazoles have emerged as a highly promising class of anticancer agents.[4] For instance, 2-(4-aminophenyl)benzothiazoles have demonstrated exceptional potency and selective cytotoxicity against breast, ovarian, colon, and renal cancer cell lines, often with GI50 (50% growth inhibition) values in the nanomolar range.[3] The mechanism is often linked to the Aryl Hydrocarbon Receptor (AHR) pathway, leading to selective metabolic activation and DNA damage in sensitive cancer cells.[10][11]

Part 2: Core Mechanisms of Antitumor Activity

The anticancer effects of benzothiazole derivatives are multifactorial, often involving the simultaneous disruption of several key cellular processes required for tumor growth and survival.

Modulation of Critical Signaling Pathways

Many cancers are characterized by the aberrant activation of pro-survival signaling pathways. Benzothiazole derivatives have been shown to effectively inhibit these cascades.[12]

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many human cancers. Specific benzothiazole derivatives have been identified as potent inhibitors of this pathway, leading to the suppression of downstream signaling and induction of apoptosis.[12][13] A novel derivative, PB11, was shown to down-regulate PI3K and AKT levels, confirming this mechanism.[13]

-

STAT3 Signaling Disruption: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation and survival. Benzothiazoles have been developed as effective inhibitors of the STAT3 signaling pathway.[12]

-

Aryl Hydrocarbon Receptor (AHR) Agonism: Certain 2-arylbenzothiazoles function as ligands for the AHR.[10] Upon binding, they induce the expression of cytochrome P450 enzymes (like CYP1A1), which metabolize the benzothiazole into a reactive species. This species can form DNA adducts, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in susceptible cancer cells. This provides a mechanism for tumor-selective activity.[10][11]

Induction of Programmed Cell Death (Apoptosis)

A primary goal of chemotherapy is to selectively induce apoptosis in cancer cells. Benzothiazole derivatives achieve this through multiple mechanisms.[14] Treatment with these compounds often leads to the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), culminating in cell death.[13][14] Studies have shown that benzothiazoles can induce apoptosis in a variety of cancer cell lines, including those from hepatocellular carcinoma, cervical cancer, and glioblastoma.[13][14]

Part 3: Synthetic and Experimental Workflows

The translation of a chemical scaffold into a viable drug candidate requires robust synthetic methods and rigorous biological evaluation.

General Synthesis of Bioactive Benzothiazole Derivatives

A common and effective method for synthesizing the 2-aminobenzothiazole core involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic solvent like glacial acetic acid.[15] The resulting 2-amino-6-substituted benzothiazole can then be further modified to produce a diverse library of compounds for screening.

Protocol: Synthesis of N-Substituted-1,3-benzothiazol-2-amine

This protocol is adapted from established methodologies and serves as a foundational procedure for creating the benzothiazole core.[15]

-

Reaction Setup: Dissolve the substituted aniline (0.01 mol) and potassium thiocyanate (0.01 mol) in glacial acetic acid in a flask. Cool the mixture in an ice bath to below 10°C with continuous stirring.

-

Bromination: Add a solution of bromine (0.01 mol) in glacial acetic acid dropwise to the cooled mixture. The key is to maintain the temperature below 10°C to control the reaction rate and prevent side product formation.

-

Reaction: Continue stirring for an additional 2-4 hours at low temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: The hydrochloride salt of the product will often precipitate. Filter the solid, wash it with cold acetic acid, and dry.

-

Neutralization: Dissolve the collected salt in hot water and neutralize with an aqueous ammonia solution (e.g., 25%) until the free base precipitates.

-

Purification: Filter the precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-substituted-1,3-benzothiazol-2-amine.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[3]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the synthesized benzothiazole derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plates for 48-72 hours. The duration is critical; it must be long enough for the compound to exert its effect but not so long that control cells become over-confluent.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (concentration required to inhibit growth by 50%).

Protocol: In Vivo Murine Xenograft Tumor Model

In vivo models are crucial for validating the antitumor efficacy observed in vitro.[16][17]

-

Animal Acclimatization: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells. Allow mice to acclimate for at least one week.

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in Matrigel/PBS) into the flank of each mouse.

-

Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable volume (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer the benzothiazole compound (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., daily for 21 days). The control group receives the vehicle only.

-

Monitoring: Measure tumor dimensions with calipers and body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at the end of the treatment period. Euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

-

Efficacy Calculation: Efficacy is often expressed as the T/C ratio (mean tumor volume of Treated group / mean tumor volume of Control group) as a percentage. A lower T/C% indicates higher antitumor activity.

Part 4: Data Interpretation and Future Directions

Structure-Activity Relationship (SAR) Insights

Systematic analysis of bioactivity data across a library of derivatives allows for the elucidation of SAR. For benzothiazoles, key insights include:

-

Substitution at C2: The introduction of an aryl group at the C2 position is often critical for high potency, especially against breast cancer cell lines.[3][17]

-

Substitution on the 2-Aryl Ring: The nature and position of substituents on the C2-phenyl ring significantly impact activity. For example, amino or methyl groups at specific positions can enhance potency.[3][16]

-

Substitution at C6: Modifications at the 6-position, often starting from the 6-amino group, are crucial for modulating physical properties and can contribute to overall efficacy.[16]

Tabular Summary of Bioactivity Data

The following table summarizes the cytotoxic activity of representative benzothiazole derivatives against various cancer cell lines, demonstrating the potent nature of this scaffold.

| Compound Class | Cancer Cell Line | Bioactivity (IC50 / GI50) | Reference |

| 2-Substituted Benzothiazole (A) | HepG2 (Liver) | 38.54 µM (48h) | [14] |

| 2-Substituted Benzothiazole (B) | HepG2 (Liver) | 29.63 µM (48h) | [14] |

| 2-Substituted Naphthoquinone (36) | L1210 (Leukemia) | Comparable to Adriamycin | [16] |

| 2-Substituted Naphthoquinone (36) | SNU-1 (Gastric) | Better than Adriamycin | [16] |

| Novel Derivative (PB11) | U87 (Glioblastoma) | < 50 nM | [13] |

| Novel Derivative (PB11) | HeLa (Cervical) | < 50 nM | [13] |

Challenges and Future Perspectives

While the preclinical data for benzothiazole derivatives are compelling, the path to clinical application involves overcoming several hurdles. Key challenges include optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, managing potential off-target toxicities, and identifying predictive biomarkers to select patient populations most likely to respond.

Future research will likely focus on developing next-generation derivatives with improved kinase selectivity, formulating them into novel drug delivery systems (e.g., nanoparticles) to enhance tumor targeting, and exploring their use in combination therapies with existing anticancer agents to overcome drug resistance. The versatility of the 1,3-Benzothiazol-6-amine scaffold ensures it will remain a valuable platform for the discovery of innovative oncology therapeutics.

References

- SEKAR, V., et al.

- Benzothiazole deriv

- Mechanism of Action of Benzothiazole Hydrochloride Deriv

- Synthesis and Pharmacological Activities of Benzothiazole Derivatives.

- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.

- Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity.

- CLINICAL EFFICACY OF BENZOTHIAZOLE IN ANTITUMOR ACTIVITY: A RECENT TRENDS.

- Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives.

- Mechanism of action of benzothiazoles.

- Chung, Y.S., et al. (2004). Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)

- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hep

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIV

- Khan, A., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS One.

- Synthesis and evaluation of novel benzothiazole derivatives against human cervical cancer cell lines. SciSpace.

- Synthesis and in vivo diuretic activity of some new benzothiazole sulfonamides. Taylor & Francis.

- Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. PubMed.

- Benzothiazole-derived Compound with Antitumor Activıiy: Molecular Structure Determination Using Density Functional Theory (Dft) Method.

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. RSC Publishing.

- The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling P

- Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine deriv

Sources

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. asianpubs.org [asianpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities | PLOS One [journals.plos.org]

- 6. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. proteobiojournal.com [proteobiojournal.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijrpc.com [ijrpc.com]

- 16. Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

Technical Guide: Antimicrobial and Anti-inflammatory Properties of Benzothiazole Scaffolds

[1]

Executive Summary: The Privileged Scaffold Status

In the landscape of heterocyclic medicinal chemistry, the benzothiazole scaffold (benzo[d]thiazole) stands as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its pharmacophore comprises a benzene ring fused to a thiazole ring at the 4,5-positions, creating a planar, bicyclic system with high electron delocalization.

This guide analyzes the dual-therapeutic potential of benzothiazoles, specifically their capacity to act as both antimicrobial agents (targeting DNA gyrase and CYP450) and anti-inflammatory agents (inhibiting COX-2 and pro-inflammatory cytokines). We explore the Structure-Activity Relationships (SAR) that drive these activities and provide validated protocols for their synthesis and evaluation.

Chemical Architecture & SAR Logic

The biological efficacy of benzothiazole derivatives is strictly governed by substitution patterns. The core scaffold serves as a rigid linker that orients functional groups into specific binding pockets of target enzymes.

The Critical Vectors of Modification

-

Position 2 (C-2): This is the most metabolically active site. Substitution here with aryl, heteroaryl, or amide linkers determines the primary pharmacological class (antimicrobial vs. antitumor).

-

Position 6 (C-6): Modulation at this position significantly alters lipophilicity and electronic distribution. Electron-withdrawing groups (EWGs) here often enhance potency.

Table 1: SAR Summary for Dual-Activity Optimization

| Position | Substituent Type | Effect on Antimicrobial Activity | Effect on Anti-inflammatory Activity | Mechanistic Rationale |

| C-2 | Aryl / Heteroaryl | High Increase | High Increase | Facilitates |

| C-2 | Hydrazone/Schiff Base | Moderate Increase | Moderate Increase | Provides H-bond donors/acceptors for tighter binding affinity. |

| C-6 | Halogens (-F, -Cl) | High Increase | Moderate Increase | Increases metabolic stability and lipophilicity (logP) for membrane penetration. |

| C-6 | Nitro (-NO | High Increase | Low/Neutral | Strong EWG enhances electrophilicity, aiding interaction with nucleophilic enzyme centers. |

| C-6 | Sulfonamide (-SO | Neutral | High Increase | Classic pharmacophore for COX-2 selectivity (mimics Celecoxib). |

Visualization of SAR Logic

The following diagram maps the structural logic required to engineer a dual-acting benzothiazole derivative.

Figure 1: Strategic modification vectors on the benzothiazole scaffold for optimizing pharmacological profiles.

Mechanistic Pathways

To develop a dual-acting drug, one must understand the distinct yet overlapping pathways these molecules modulate.

Antimicrobial Mechanism

Benzothiazoles exhibit bactericidal activity primarily by inhibiting DNA Gyrase (Topoisomerase II) .

-

Action: They stabilize the DNA-enzyme cleavage complex, preventing DNA religation. This leads to the accumulation of double-strand breaks and cell death.

-

Fungal Target: In fungi, they inhibit CYP450 14

-demethylase , disrupting ergosterol biosynthesis and compromising cell membrane integrity [1].

Anti-inflammatory Mechanism

The anti-inflammatory efficacy mimics NSAIDs but often with improved selectivity.

-

COX Inhibition: Benzothiazoles bind to the cyclooxygenase active site.[1] 2-aryl derivatives can fit into the hydrophobic pocket of COX-2, reducing the synthesis of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain [2].

-

Cytokine Modulation: Recent studies indicate suppression of TNF-

and IL-6 expression via the NF-

Dual-Pathway Visualization

Figure 2: The dual-mechanism of action targeting both microbial replication and inflammatory mediators.

Experimental Protocols

Reliable data depends on rigorous protocols. Below are standard operating procedures (SOPs) for synthesis and validation.

Synthesis: 2-Arylbenzothiazole via Green Oxidative Cyclization

Rationale: Traditional methods using PPA (polyphosphoric acid) are harsh. This protocol uses molecular iodine as a catalyst in DMSO, promoting high yields under milder conditions [4].

Reagents:

-

2-Aminothiophenol (1.0 mmol)[2]

-

Substituted Benzaldehyde (1.0 mmol)

-

Molecular Iodine (

) (5 mol%) -

DMSO (Solvent/Oxidant)

Workflow:

-

Mixing: In a round-bottom flask, dissolve 2-aminothiophenol and the substituted benzaldehyde in 5 mL of DMSO.

-

Catalysis: Add 5 mol% of molecular iodine.

-

Reaction: Stir the mixture at 80°C for 2–4 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1).

-

Quenching: Upon completion, cool to room temperature and pour the mixture into crushed ice containing 5% sodium thiosulfate (to quench iodine).

-

Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

-

Validation: Confirm structure via

H-NMR and Mass Spectrometry.

Assay: COX-2 Inhibition Screening (In Vitro)

Rationale: To verify anti-inflammatory potential without animal testing (3R principle), a colorimetric COX inhibitor screening assay is preferred.

Materials:

-

Purified Ovine COX-2 enzyme.

-

Arachidonic acid (Substrate).

-

Colorimetric substrate (TMPD).

-

Heme cofactor.

Workflow:

-

Preparation: Reconstitute COX-2 enzyme and reagents in the assay buffer (Tris-HCl, pH 8.0).

-

Incubation: Add 10

L of the synthesized benzothiazole (dissolved in DMSO) to the reaction well. Add 10 -

Initiation: Add 10

L of Heme and 10 -

Measurement: The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD to a blue compound. Measure absorbance at 590 nm.

-

Calculation:

-

Control: Use Celecoxib (10

M) as a positive control.

Future Outlook & Challenges

While benzothiazoles are potent, challenges remain in selectivity and solubility .

-

Cytotoxicity: Some derivatives show toxicity toward healthy mammalian cells. Future SAR must focus on increasing the Therapeutic Index (TI).

-

Resistance: Bacterial resistance to DNA gyrase inhibitors is rising. Hybrid molecules (e.g., Benzothiazole-Triazole hybrids) are being explored to overcome this by acting on multiple targets simultaneously [5].[3]

References

-

Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking. RSC Advances. Available at: [Link]

-

Recent Advances in Pyrazole and Benzothiazole Derivatives as Potential Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry. Available at: [Link]

-

Benzothiazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]

Solubility and stability of 1,3-Benzothiazol-6-amine as a dihydrochloride salt

Foreword: The Critical Role of Early Physicochemical Characterization

In the trajectory of drug development, the journey from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most fundamental and decisive of these evaluations are the characterization of solubility and stability. These intrinsic properties govern a molecule's developability, influencing everything from its absorption and bioavailability to its formulation, shelf-life, and ultimately, its safety and efficacy.

This guide focuses on 1,3-Benzothiazol-6-amine, a scaffold of significant interest in medicinal chemistry, appearing in compounds with diverse therapeutic potential.[1][2] The decision to develop this molecule as a dihydrochloride salt is a common and rational strategy to enhance the aqueous solubility of a basic parent compound. However, this salt form introduces its own set of complexities regarding its behavior in solution and its long-term stability.

As a Senior Application Scientist, my objective is not merely to present protocols, but to provide a cohesive, in-depth framework for investigation. This document is designed for the bench scientist and drug development professional, blending established theory with actionable, field-proven methodologies. We will explore the "why" behind experimental choices, ensuring that the data generated is not only accurate but also contextually rich and directly applicable to critical development decisions.

Physicochemical Foundation of 1,3-Benzothiazol-6-amine Dihydrochloride

Understanding the inherent properties of the molecule is the bedrock upon which all subsequent solubility and stability studies are built. 1,3-Benzothiazol-6-amine is a dibasic compound, with two primary sites for protonation: the exocyclic amine at the 6-position and one of the nitrogen atoms within the thiazole ring. Forming a dihydrochloride salt neutralizes these basic centers, significantly altering the compound's solid-state properties and its behavior upon dissolution.

Table 1: Key Physicochemical Properties of 1,3-Benzothiazol-6-amine (Free Base)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₆N₂S | [3][4] |

| Molar Mass | 150.20 g/mol | [3][4] |

| Appearance | Yellow to light brown solid | [4] |

| Melting Point | 87-91 °C | [4] |

| pKa¹ (6-amino group) | ~4-5 (Predicted) | Inferred |

| pKa² (Thiazole N) | ~1-2 (Predicted) | Inferred |

| XLogP3 | 1.3 |[3] |

The dihydrochloride salt form is expected to be a crystalline solid with a higher melting point and, critically, a significantly higher intrinsic solubility compared to the free base. The two pKa values dictate a complex pH-solubility profile; the compound will be most soluble at low pH where it exists as the fully protonated dication and will see a stepwise decrease in solubility as the pH increases past each pKa value.

Comprehensive Solubility Assessment

Solubility is not a single value but a context-dependent parameter. Distinguishing between thermodynamic and kinetic solubility is crucial, as they answer different questions relevant to different stages of development.[5][6]

-

Thermodynamic Solubility (Sₑ): The true equilibrium concentration of a compound in a solvent in contact with its most stable solid form.[5] It is the gold standard for assessing bioavailability and informing formulation development.

-

Kinetic Solubility (Sₖ): The concentration at which a compound, rapidly introduced from a high-energy state (like a DMSO stock solution), precipitates out of an aqueous medium.[7][8] It is a high-throughput measure used in early discovery to flag potential issues but often overestimates the true equilibrium solubility.[9]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method remains the definitive reference for determining equilibrium solubility.[5] The core principle is to allow sufficient time for the system to reach equilibrium between the dissolved and solid states, including any potential solid-form conversions.[6]

Objective: To determine the equilibrium solubility of 1,3-Benzothiazol-6-amine dihydrochloride across a physiologically relevant pH range.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers (e.g., pH 1.2 SGF, pH 4.5 Acetate, pH 6.8 Phosphate) to mimic various physiological environments.

-

Sample Preparation: Add an excess of the solid dihydrochloride salt to a known volume of each buffer in a glass vial. "Excess" is key; a visible amount of solid must remain at the end of the experiment to ensure saturation. A starting point is typically 2-5 mg/mL.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C for room temperature solubility or 37°C for physiological relevance) for a minimum of 24-48 hours. This extended time allows the solution to reach equilibrium and for any less stable solid forms to potentially convert to the most stable form.[5]

-

Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved drug from the solid without disturbing the equilibrium. The gold-standard method is centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the filtered supernatant into a suitable mobile phase. Analyze the concentration using a validated HPLC-UV method against a standard curve prepared with the same compound.

-

Solid-State Analysis (Trustworthiness Check): Recover the remaining solid from the vial and analyze it using a technique like XRPD (X-ray Powder Diffraction) or DSC (Differential Scanning Calorimetry). This crucial step confirms whether the solid form remained unchanged or converted to a different polymorph, hydrate, or even the free base during the experiment. The measured solubility must be associated with a specific, known solid form.

Experimental Protocol: Kinetic Solubility (High-Throughput Method)

This assay is designed for speed and is typically used in early discovery to quickly rank compounds.[7]

Objective: To rapidly assess the concentration at which the compound precipitates from a supersaturated aqueous solution.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the dihydrochloride salt in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Compound Addition: Using a liquid handler, rapidly add a small volume of the DMSO stock solution to the buffer-containing wells. This creates a transiently supersaturated solution.

-

Precipitation & Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours) with gentle shaking. The formation of precipitate is then measured. Common detection methods include:

-

Nephelometry: Measures light scattering caused by insoluble particles.

-

UV Absorbance: The plate is filtered or centrifuged, and the concentration remaining in the supernatant is measured by UV absorbance.

-

-

Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is observed.

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for Forced Degradation (Stability) Studies.

Representative Forced Degradation Data

Table 3: Summary of Forced Degradation Results

| Stress Condition | % Assay Loss of Parent | No. of Degradants >0.1% | Observations |

|---|---|---|---|

| 0.1 M HCl, 60°C, 24h | < 2% | 0 | Generally stable to acid hydrolysis. |

| 0.1 M NaOH, 60°C, 24h | < 2% | 0 | Generally stable to base hydrolysis. |

| 3% H₂O₂, RT, 8h | 18.5% | 3 | Significant degradation. Major degradant (DP1) at RRT 0.85. |

| Photolytic (ICH Q1B) | 8.2% | 2 | Moderate degradation in solution, minor in solid state. |

Note: Data are hypothetical and for illustrative purposes.

The results suggest that the primary degradation pathway for this molecule is oxidation. The aromatic amine is the most likely site, potentially forming N-oxide or quinone-imine type structures, which can be highly reactive.

Visualization: Potential Oxidative Degradation Pathway

Caption: Plausible Oxidative Degradation Pathway.

Synthesis, Interpretation, and Strategic Implications

The collective data from solubility and stability studies provide a roadmap for the development of 1,3-Benzothiazol-6-amine dihydrochloride.

-

Solubility Insights: The pronounced pH-dependent solubility is a critical finding. While the salt form ensures high solubility in the acidic environment of the stomach (pH 1-2), the sharp drop in solubility upon entering the higher pH of the small intestine (pH 6-7.5) poses a significant risk of precipitation. This could lead to poor and erratic absorption. This molecule would likely be classified as a Biopharmaceutics Classification System (BCS) Class II or IV candidate.

-

Strategic Action: Development of an enabling formulation, such as an amorphous solid dispersion or a lipid-based formulation, may be required to maintain solubility in the intestine and ensure adequate bioavailability.

-

-

Stability Insights: The molecule's susceptibility to oxidation is the primary stability liability. This has direct implications for manufacturing, packaging, and formulation.

-

Strategic Action:

-

Formulation: The inclusion of antioxidants in the final dosage form should be evaluated.

-

Manufacturing: Processes should be designed to minimize exposure to oxygen, potentially through nitrogen blanketing.

-

Packaging: Use of high-barrier packaging (e.g., foil-foil blisters) and inclusion of oxygen scavengers may be necessary to ensure an adequate shelf-life.

-

Analytical: The stability-indicating method developed during forced degradation is now a critical quality control tool for all future batches of the drug substance and product.

-

-

By integrating these foundational physicochemical characterizations early, development teams can proactively address a molecule's liabilities, designing robust formulations and control strategies that pave the way for a successful journey through clinical trials and to the market.

References

- MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines.

- Bavishi, B. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare.

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid.

- BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.

- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- Cheminformatique. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Brittain, H. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Benchchem. (n.d.). In-Depth Technical Guide: Solubility and Stability of 6-propyl-1,3-benzothiazol-2-amine.

- Hutchinson, I., et al. (2001, April 23). The synthesis and physico-chemical properties of 2-(4-aminophenyl)benzothiazole sulfamate salt derivatives. PubMed.

- De Wever, H., & Verachtert, H. (1997, November 1). Biodegradation and toxicity of benzothiazoles. R Discovery.

- Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- Allaoui, A., et al. (n.d.). Microbial Degradation of 2-Benzothiazole Derivatives: A Review. Request PDF.

- Abdel-Wahab, B. F., et al. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.

- Fares, M., et al. (2022, December 11). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.

- Abdoulaye, K., et al. (2024, March 29). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scientific Research Publishing.

- Jain, A. K., et al. (2023, October 10). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research.

- Grokipedia. (n.d.). 2-Aminobenzothiazole.

- AL-Azzawi, A. M. K., & Hassan, E. A. (n.d.). Physicochemical Properties of newly synthesized benzo[d]thiazol-2-amine compounds.

- PubChem. (n.d.). 6-Aminobenzothiazole.

- Benchchem. (n.d.). An In-depth Technical Guide to 6-Aminobenzothiazole (CAS 533-30-2): Properties, Synthesis, and Biological Activities.

- Kumar, A., et al. (2025, June 6). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives.

Sources

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 2. ijper.org [ijper.org]

- 3. 6-Aminobenzothiazole | C7H6N2S | CID 68288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. raytor.com [raytor.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. enamine.net [enamine.net]

- 8. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

The Ascendancy of 2-Aminobenzothiazoles: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold has cemented its status as a "privileged structure" in medicinal chemistry, a molecular framework with a remarkable capacity for interacting with a diverse range of biological targets.[1][2][3] This guide offers an in-depth exploration of the synthesis of novel 2-aminobenzothiazole compounds, designed to provide both foundational knowledge and advanced insights for professionals in drug discovery and development. We will delve into detailed synthetic methodologies, from classical cyclization to modern catalytic systems, and provide practical, step-by-step protocols.

The Significance of the 2-Aminobenzothiazole Core

The unique fusion of a benzene and a thiazole ring, coupled with a reactive amino group at the 2-position, endows the 2-aminobenzothiazole moiety with a distinct set of electronic and steric properties.[1] This structural arrangement has proven to be a fertile ground for the development of therapeutic agents across a wide spectrum of diseases. Derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral agents.[4][5] Notably, the drug Riluzole, a 2-aminobenzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS) and has shown promise in treating a variety of human solid tumors.[2] The synthetic accessibility of this scaffold further enhances its appeal to medicinal chemists.[6]

Synthetic Strategies: From Classical to Contemporary

The construction of the 2-aminobenzothiazole core has been approached through numerous synthetic routes, which can be broadly classified into classical methods and modern, often catalytic, approaches.

Classical Synthetic Routes

One of the most established methods for synthesizing 2-aminobenzothiazoles is the Hugerschoff synthesis , which involves the reaction of an N-arylthiourea with bromine in an acidic solvent like chloroform or acetic acid.[7] This electrophilic cyclization provides a direct pathway to a variety of substituted 2-aminobenzothiazoles.

Another cornerstone of classical synthesis is the reaction of anilines with a thiocyanate salt (e.g., potassium or ammonium thiocyanate) in the presence of an oxidizing agent like bromine.[8][9] This method, however, can sometimes lead to mixtures of products, particularly with unsubstituted or certain substituted anilines.[10]

The condensation of 2-aminothiophenol with various electrophiles, such as cyanogen bromide or cyanamide, also represents a fundamental approach to the 2-aminobenzothiazole skeleton.[11]

Modern Synthetic Methodologies

Contemporary organic synthesis has introduced more efficient, versatile, and often "greener" methods for the preparation of 2-aminobenzothiazole derivatives.

Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated reaction times and often improved yields in the synthesis of these heterocycles.[12][13][14][15] Microwave-assisted protocols have been successfully applied to classical reactions and have also enabled the development of novel synthetic pathways, such as the copper-catalyzed reaction between 2-bromophenyl isothiocyanate and various amines.[14]

Metal-Catalyzed Cross-Coupling Reactions: Transition metal catalysis has revolutionized the synthesis of complex molecules, and 2-aminobenzothiazoles are no exception. Palladium- and copper-catalyzed reactions have been employed for the construction of the benzothiazole ring and for the subsequent derivatization of the 2-amino group.[12][16] For instance, the Ullmann condensation, a copper-catalyzed reaction, has been utilized for the synthesis of complex benzothiazole-containing fused ring systems.[17][18]

Green Chemistry Approaches: Recognizing the importance of sustainable chemical practices, researchers have developed environmentally benign methods for 2-aminobenzothiazole synthesis.[11][19][20][21] These often involve the use of non-toxic solvents (like ionic liquids or water), solvent-free conditions, and reusable catalysts.[20][22]

Comparative Overview of Synthetic Protocols

The choice of synthetic route depends on several factors, including the desired substitution pattern, substrate availability, and desired scale of the reaction. The following table summarizes key aspects of different synthetic methodologies.

| Methodology | Key Reagents | Advantages | Disadvantages |

| Hugerschoff Synthesis | N-Arylthiourea, Bromine | Well-established, good for specific substitution patterns. | Use of hazardous bromine, can have limited substrate scope. |

| Aniline & Thiocyanate | Substituted Aniline, KSCN/NH4SCN, Bromine | Readily available starting materials. | Potential for side reactions (para-thiocyanation), use of bromine.[10] |

| Microwave-Assisted Synthesis | Various (e.g., 2-bromophenyl isothiocyanate, amines) | Rapid reaction times, often higher yields, improved energy efficiency.[12][15] | Requires specialized microwave equipment. |

| Metal-Catalyzed Coupling | Aryl halides/boronic acids, amines, metal catalyst (Cu, Pd) | High efficiency, broad substrate scope, milder reaction conditions.[12][16] | Cost of metal catalysts, potential for metal contamination in the final product. |

| Green Synthesis | Varies (e.g., ionic liquids, solid-supported catalysts) | Environmentally friendly, often safer reaction conditions.[20][21] | May require optimization for specific substrates, catalyst cost. |

Experimental Protocols

The following section provides detailed, step-by-step protocols for key synthetic methods.

Protocol 1: Classical Synthesis via Electrophilic Cyclization of N-Arylthiourea (Hugerschoff Synthesis)

This protocol describes a general procedure for the synthesis of a 6-substituted 2-aminobenzothiazole.

Workflow Diagram:

Sources

- 1. iajesm.in [iajesm.in]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benthamscience.com [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. facm.ucl.ac.be [facm.ucl.ac.be]

- 10. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Cu( ii )-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02979D [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]